molecular formula C22H21ClFN3O3 B11189977 N-(2-chloro-4-methylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

N-(2-chloro-4-methylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11189977
M. Wt: 429.9 g/mol
InChI Key: GNWVJRCGLQALRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-CHLORO-4-METHYLPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including chloro, fluoro, hydroxyethyl, and dihydropyrimidinyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLORO-4-METHYLPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyrimidinone structure, which is then functionalized with various substituents. Key steps include:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions.

    Functionalization: Introduction of the chloro, fluoro, and hydroxyethyl groups is carried out through nucleophilic substitution and other organic transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLORO-4-METHYLPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone, while nucleophilic substitution of the chloro group could introduce various functional groups depending on the nucleophile used.

Scientific Research Applications

N-(2-CHLORO-4-METHYLPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-CHLORO-4-METHYLPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Shares the chloro and fluoro substituents but lacks the dihydropyrimidinone core.

    N’-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide: Another complex organic compound with potential bioactivity, but with a different core structure and substituents.

Uniqueness

N-(2-CHLORO-4-METHYLPHENYL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups and the dihydropyrimidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21ClFN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C22H21ClFN3O3/c1-13-3-8-19(18(23)11-13)26-20(29)12-27-21(15-4-6-16(24)7-5-15)25-14(2)17(9-10-28)22(27)30/h3-8,11,28H,9-10,12H2,1-2H3,(H,26,29)

InChI Key

GNWVJRCGLQALRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=NC(=C(C2=O)CCO)C)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.